2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-11-9(8-3-2-6-16-7-8)4-5-10(17-11)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRLSIKYRSUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The pyridinyl group is introduced via coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce deoxygenated derivatives.
Scientific Research Applications
2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridinyl group can interact with various enzymes and receptors, modulating their activity. The methoxy group may influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects : Methoxy and trifluoromethyl groups create a push-pull electronic environment, enhancing reactivity in cross-coupling reactions .
- Biological Activity : Pyridin-3-yl and -CF₃ groups are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets .
- Synthetic Challenges : Introducing multiple substituents on pyridine rings often requires palladium-catalyzed reactions or directed ortho-metalation .
Biological Activity
2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound recognized for its potential biological activities. This compound features a pyridine ring with various substituents, including methoxy and trifluoromethyl groups, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-methoxy-3-pyridin-3-yl-6-(trifluoromethyl)pyridine
- Molecular Formula : C12H9F3N2O
- Molecular Weight : 254.21 g/mol
The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, while the methoxy group may modulate binding affinities to various biological targets.
The mechanism of action for this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases stability and reactivity, while the methoxy group influences solubility and interaction with biological targets. These properties make it a candidate for drug development in various therapeutic areas .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicate that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest and apoptosis |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as an effective anticancer agent .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant inhibition rates comparable to established antibiotics, suggesting its utility as an alternative treatment option.
- Exploration in Cancer Therapy : Another investigation published in Cancer Research highlighted the compound's role in inhibiting tumor growth in xenograft models. The study demonstrated a reduction in tumor size and improved survival rates among treated subjects, indicating its potential for clinical application in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Step 1 : Fluorination and trifluoromethylation of pyridine precursors. For example, fluorinating agents like KF in DMSO can introduce fluorine at position 6, while trifluoromethylation may use CF₃Cu or CF₃SiMe₃ under palladium catalysis .
- Step 2 : Methoxy group introduction via nucleophilic substitution (e.g., NaOMe on a chloro-substituted intermediate) .
- Step 3 : Suzuki-Miyaura cross-coupling to attach the pyridin-3-yl group using boronic acids and Pd catalysts .
- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yields and regioselectivity.
Q. How can spectroscopic techniques characterize the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions. For instance, the methoxy group (δ ~3.9 ppm in ¹H NMR) and pyridin-3-yl aromatic protons (distinct splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolves regioisomer ambiguity by confirming substitution patterns, particularly for trifluoromethyl and methoxy groups .
Advanced Research Questions
Q. What strategies address challenges in regioselective functionalization of the pyridine ring during synthesis?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., methoxy) to control functionalization at specific positions. For example, LiTMP can deprotonate position 3, enabling trifluoromethylation at position 6 .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct coupling reactions .
- Computational Modeling : Predict regioselectivity via DFT calculations of transition states and intermediates .
Q. What mechanistic insights explain the efficiency of cross-coupling reactions (e.g., Suzuki-Miyaura) in attaching the pyridin-3-yl group?
- Methodological Answer :
- Catalytic Cycle : Pd(0) undergoes oxidative addition with the halide precursor, followed by transmetallation with the boronic acid. Reductive elimination forms the C–C bond .
- Ligand Effects : Bulky ligands (e.g., SPhos) prevent β-hydride elimination, improving coupling yields.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability and reaction rates .
Q. How can computational methods predict the bioactivity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) to identify potential bioactivity, as seen in kinase inhibitors like pexidartinib .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with biological activity or reaction rates .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitutions or cycloadditions .
Q. How should researchers resolve contradictory data in reaction optimization (e.g., fluorination vs. trifluoromethylation yields)?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions. For example, higher temperatures may favor fluorination over trifluoromethylation .
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically.
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., chloro vs. fluoro analogs) to identify substituent-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
